molecular formula C23H24N4O B11971358 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B11971358
M. Wt: 372.5 g/mol
InChI Key: CSMUIIHZLFOIRP-XIEYBQDHSA-N
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Description

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a benzyloxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine shares structural similarities with other piperazine derivatives, such as N-{(E)-[4-(methoxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine and N-{(E)-[4-(ethoxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine.

Uniqueness

  • The presence of the benzyloxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and binding affinity compared to similar compounds. This makes it a valuable molecule for specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

(E)-1-(4-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C23H24N4O/c1-2-6-21(7-3-1)19-28-22-11-9-20(10-12-22)18-25-27-16-14-26(15-17-27)23-8-4-5-13-24-23/h1-13,18H,14-17,19H2/b25-18+

InChI Key

CSMUIIHZLFOIRP-XIEYBQDHSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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